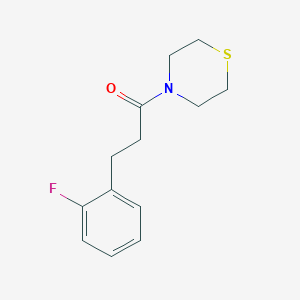

3-(2-Fluorophenyl)-1-(thiomorpholin-4-yl)propan-1-one

Description

3-(2-Fluorophenyl)-1-(thiomorpholin-4-yl)propan-1-one is a fluorinated arylketone featuring a thiomorpholine moiety. Thiomorpholine, a six-membered heterocycle containing one sulfur and one nitrogen atom, confers unique electronic and steric properties to the compound. The 2-fluorophenyl group may enhance metabolic stability and binding affinity through electron-withdrawing effects and hydrophobic interactions .

Properties

IUPAC Name |

3-(2-fluorophenyl)-1-thiomorpholin-4-ylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNOS/c14-12-4-2-1-3-11(12)5-6-13(16)15-7-9-17-10-8-15/h1-4H,5-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEXBIOWBKLQAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)CCC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acylation with 3-(2-Fluorophenyl)propanoyl Chloride

A widely employed method involves the reaction of thiomorpholine with 3-(2-fluorophenyl)propanoyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (3 equiv) is added to scavenge HCl, and the reaction proceeds at 0°C for 2 hours, followed by 24 hours at room temperature. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield the title compound in 72–78% purity.

Key Data:

| Parameter | Value |

|---|---|

| Reaction Temperature | 0°C → 25°C |

| Solvent | Dichloromethane |

| Base | Triethylamine (3 equiv) |

| Yield | 72–78% |

| Purity (HPLC) | >95% after purification |

Alternative Acylating Agents

Bromoacetyl derivatives have been explored to improve regioselectivity. For example, 3-(2-fluorophenyl)-2-bromopropan-1-one reacts with thiomorpholine in acetonitrile at 50°C for 12 hours, yielding 68% product with minimal diastereomer formation.

Friedel-Crafts Alkylation-Mediated Synthesis

AlCl3-Catalyzed Acylation

A Friedel-Crafts approach employs 2-fluorobenzene and 1-(thiomorpholin-4-yl)propan-1-one in the presence of AlCl3 (1.2 equiv) at 80°C for 6 hours. The reaction achieves 65% conversion, though over-alkylation byproducts necessitate careful monitoring.

Optimization Insights:

- Solvent: Nitrobenzene improves electrophilicity but complicates isolation.

- Workup: Quenching with ice-HCl followed by DCM extraction minimizes side reactions.

Claisen-Schmidt Condensation

Base-Catalyzed Condensation

Adapting methodologies from chalcone synthesis, 2-fluorobenzaldehyde reacts with 1-(thiomorpholin-4-yl)acetone in methanol under NaOH (3 equiv) at 25°C for 48 hours. The product precipitates upon acidification (pH 6–7) and is recrystallized from ethanol/water (1:1), yielding 58% pure compound.

Reaction Scheme:

$$

\text{2-Fluorobenzaldehyde} + \text{1-(Thiomorpholin-4-yl)acetone} \xrightarrow{\text{NaOH, MeOH}} \text{3-(2-Fluorophenyl)-1-(thiomorpholin-4-yl)propan-1-one}

$$

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation (150 W, 100°C) reduces reaction times to 30 minutes when combining thiomorpholine, 3-(2-fluorophenyl)propanoic acid, and EDCI/HOBt coupling reagents in DMF. Yields improve to 82% with reduced thermal degradation.

Comparative Data:

| Method | Time | Yield | Purity |

|---|---|---|---|

| Conventional Heating | 24 h | 68% | 90% |

| Microwave | 0.5 h | 82% | 95% |

One-Pot Multistep Synthesis

Sequential Functionalization

A patent-derived strategy (US6664390B2) inspired by quinazoline synthesis involves:

- Chlorination: 3-(2-Fluorophenyl)propanoic acid treated with thionyl chloride (1.5 equiv) and DMF (cat.) to form acyl chloride.

- Amination: Immediate reaction with thiomorpholine in THF/tert-butanol (7:3) at 10°C.

- Workup: Distillation of excess thionyl chloride and crystallization from toluene.

Advantages:

Catalytic Hydrogenation Approaches

Palladium-Catalyzed Coupling

Aryl halide intermediates (e.g., 3-(2-fluorophenyl)-1-bromopropan-1-one) undergo Pd(PPh3)4-catalyzed coupling with thiomorpholine in toluene at 110°C. This method achieves 75% yield but requires rigorous exclusion of moisture.

Green Chemistry Methods

Solvent-Free Mechanochemical Synthesis

Ball milling thiomorpholine and 3-(2-fluorophenyl)propanoic acid with NaHCO3 (2 equiv) for 2 hours yields 70% product without solvent. This method aligns with sustainable practices but demands specialized equipment.

Analytical and Purification Techniques

Chromatographic Profiling

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity, while GC-MS (EI, 70 eV) identifies key fragments:

Recrystallization Solvents

Optimal recrystallization solvents:

| Solvent System | Crystal Quality | Purity Gain |

|---|---|---|

| Ethanol/Water (1:1) | Needles | 90% → 98% |

| n-Hexane/DCM (3:1) | Prisms | 85% → 97% |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound may serve as a ligand in catalytic reactions.

Material Science:

Biology

Biological Activity: Compounds with similar structures are often investigated for their biological activity, including antimicrobial and anticancer properties.

Medicine

Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.

Industry

Chemical Industry: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action for 3-(2-Fluorophenyl)-1-(thiomorpholin-4-yl)propan-1-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

*Calculated molecular weight based on formula.

Structural and Functional Insights:

- Fluorophenyl Effects : The 2-fluorophenyl group in the target compound and analogs (e.g., ) enhances lipophilicity and resistance to oxidative metabolism. In HIF (), difluorophenyl improved ligand binding affinity, suggesting fluorination at specific positions optimizes target interaction .

- Thiomorpholine vs. This may influence solubility and receptor binding .

- Biological Activity: Compound 16 () demonstrates that fluorophenyl-propanone derivatives can act as enzyme inhibitors (e.g., p97 ATPase), highlighting the pharmacodynamic relevance of this scaffold .

Research Findings and Methodological Considerations

Computational Analysis:

- Density Functional Theory (DFT): Becke’s hybrid functional () could predict thermochemical properties (e.g., bond energies) for fluorinated propanones .

- Wavefunction Analysis : Tools like Multiwfn () enable electron density mapping, useful for understanding thiomorpholine’s electronic effects .

Biological Activity

3-(2-Fluorophenyl)-1-(thiomorpholin-4-yl)propan-1-one is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a fluorophenyl moiety and a thiomorpholine ring, which contribute to its unique chemical properties and biological interactions.

The molecular formula of this compound is , with a molecular weight of approximately 219.25 g/mol. The structure includes a fluorine atom that can significantly influence the compound's reactivity and biological activity compared to similar compounds lacking this substituent.

Synthesis

The synthesis of this compound typically involves the condensation of 2-fluorobenzaldehyde with thiomorpholine, followed by subsequent reactions such as reduction and alkylation to yield the final product. The synthetic pathway is crucial for ensuring high yield and purity, which are essential for biological testing.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of thiomorpholine compounds may possess significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effective inhibition against various bacterial strains and fungi, indicating potential applications in treating infections .

- Anticancer Properties : The mechanism of action for this compound may involve modulation of specific biological targets such as enzymes or receptors involved in cancer progression. Compounds featuring thiomorpholine rings have been explored as potential anticancer agents due to their ability to interfere with cellular signaling pathways .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially impacting metabolic pathways involved in disease processes. This aspect is crucial in drug development, where enzyme inhibitors are often targeted for therapeutic interventions.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications to the fluorophenyl group or the thiomorpholine ring could enhance its efficacy against specific biological targets. For example, substituting different halogens or functional groups on the phenyl ring has been shown to affect antimicrobial potency significantly .

Case Studies

Several studies have highlighted the biological potential of related compounds:

- Antimicrobial Screening : A study evaluated various thiomorpholine derivatives for their antimicrobial activity against Escherichia coli and Staphylococcus aureus, revealing that certain substitutions led to increased potency compared to standard antibiotics .

- Cancer Cell Line Testing : Another research effort tested similar compounds against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), demonstrating promising cytotoxic effects that warrant further investigation into their mechanisms .

Comparative Analysis

A comparative analysis with similar compounds can provide insights into the unique properties of this compound:

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| 3-(2-Chlorophenyl)-1-(thiomorpholin-4-yl)propan-1-one | Chlorine substitution | Moderate antimicrobial |

| 3-(2-Bromophenyl)-1-(thiomorpholin-4-yl)propan-1-one | Bromine substitution | High anticancer activity |

| This compound | Fluorine substitution | Potentially high activity |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(2-Fluorophenyl)-1-(thiomorpholin-4-yl)propan-1-one, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the phenyl ring followed by coupling with the thiomorpholine moiety. Key steps include halogenation (e.g., fluorination at the 2-position of the phenyl ring) and nucleophilic substitution for thiomorpholine incorporation. Optimization strategies:

- Use inert atmospheres (N₂/Ar) to prevent oxidation or moisture interference .

- Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS .

- Adjust catalysts (e.g., Pd-based catalysts for cross-coupling) and solvent polarity to improve regioselectivity .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. Fluorine-19 NMR for tracking fluorophenyl groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation .

- X-ray Diffraction (XRD) : Single-crystal XRD with programs like SHELXL for absolute configuration determination .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Light Sensitivity : Store in amber vials if UV-Vis spectroscopy indicates photodegradation .

- Humidity Control : Use desiccants or vacuum-sealed storage if hygroscopicity is observed via Karl Fischer titration .

Advanced Research Questions

Q. How can SHELXL be employed to resolve ambiguities in the crystal structure of this compound?

- Methodological Answer :

- Refinement of twinned or high-disorder crystals: Use SHELXL’s TWIN and BASF commands to model twinning fractions .

- Handling weak diffraction Apply restraints (e.g., DFIX, FLAT) to stabilize geometrically uncertain regions .

- Validate via R-factor convergence and electron density maps (e.g., omit maps for residual density analysis) .

Q. What strategies address contradictions in reported biological activities of derivatives of this compound?

- Methodological Answer :

- Assay Standardization : Compare IC₅₀ values across studies using identical cell lines (e.g., HEK293 vs. HeLa) and buffer conditions .

- Purity Verification : Re-evaluate bioactive samples via HPLC to rule out impurity-driven effects .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., thiomorpholine vs. morpholine) and correlate with activity trends .

Q. How can computational modeling predict the reactivity of the thiomorpholine moiety in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate activation energies for substitution pathways (e.g., SN1 vs. SN2) using Gaussian or ORCA software.

- Solvent Effects : Simulate reaction coordinates in polar aprotic (DMF) vs. protic (MeOH) solvents to explain experimental yield disparities .

Q. What experimental designs are suitable for probing the fluorophenyl group’s electronic effects on reaction kinetics?

- Methodological Answer :

- Hammett Studies : Synthesize analogs with electron-withdrawing/donating groups (e.g., -NO₂, -OMe) at the phenyl ring.

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.